N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Overview
Description
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a methyl group at the 6-position and a carboxamide group at the 2-position, along with a phenyl ring bearing a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxyaniline and 6-methylpyridine-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid group of 6-methylpyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-hydroxyaniline to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, depending on its interaction with specific molecular targets.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological macromolecules, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(3-hydroxyphenyl)-pyridine-2-carboxamide: Lacks the methyl group at the 6-position of the pyridine ring.
N-(3-hydroxyphenyl)-6-chloropyridine-2-carboxamide: Contains a chlorine atom instead of a methyl group at the 6-position.
N-(4-hydroxyphenyl)-6-methylpyridine-2-carboxamide: The hydroxyl group is positioned at the 4-position of the phenyl ring instead of the 3-position.
Uniqueness: N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is unique due to the specific positioning of the hydroxyl group and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position allows for specific hydrogen bonding interactions, while the methyl group at the 6-position can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-2-7-12(14-9)13(17)15-10-5-3-6-11(16)8-10/h2-8,16H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBRLBMHYTJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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